5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-9-5-11(19-22-9)14(21)17-7-12-13(16-4-3-15-12)10-6-18-20(2)8-10/h3-6,8H,7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSVVPGXJRLBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the cyclization of hydrazine with a 1,3-diketone.
Pyrazine Ring Formation: The pyrazole derivative is then reacted with a suitable precursor to form the pyrazine ring.
Isoxazole Ring Formation: The isoxazole ring is synthesized via a cycloaddition reaction involving nitrile oxides and alkenes.
Final Coupling: The final step involves coupling the pyrazole-pyrazine intermediate with the isoxazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the heterocyclic rings.
Reduction: Reduction reactions can be performed on the nitro groups if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is particularly studied for its activity against microbial pathogens.
Medicine
In medicine, the compound is being investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Patent Compounds
| Compound Name (Simplified) | Core Structure | Key Substituents | Hypothesized Activity |
|---|---|---|---|
| Target Compound | Isoxazole + pyrazine-pyrazole | Methyl, carboxamide | Kinase inhibition, anti-cancer |
| Patent Compound 1 (Example 35) | Pyrazolo[1,5-a]pyrazine + pyrido[1,2-a]pyrimidinone | Diethylamino-pyrrolidine, dimethyl | Oncology (kinase targeting) |
| Patent Compound 2 (Example 40) | Pyrazolo[1,5-a]pyrazine + pyrido[1,2-a]pyrimidinone | Ethylamino-pyrrolidine, dimethyl | Same as above |
Key Observations :
- Complexity vs. Simplicity: The patent compounds exhibit larger, fused-ring systems (pyrido-pyrimidinone) compared to the target’s simpler pyrazine-pyrazole scaffold. This may reduce bioavailability due to higher molecular weight and rigidity .
Table 2: Comparison with Carbothioamide Analogues
Key Observations :
- Functional Group Impact : The carboxamide in the target compound may improve aqueous solubility and hydrogen-bonding capacity relative to the carbothioamide’s sulfur atom, which is less electronegative .
- Substituent Roles : The nitro group in ’s compounds likely enhances electrophilicity, favoring interactions with microbial targets, whereas the target’s methyl and pyrazine groups may optimize steric and electronic complementarity for eukaryotic enzymes.
Biological Activity
5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes multiple heterocyclic rings, which allows for diverse chemical interactions. Its biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, leading to various therapeutic effects.
Chemical Structure and Properties
The molecular formula for this compound is . The compound consists of:
- 5-methyl group on the pyrazole ring
- Pyrazin-2-yl moiety
- Isoxazole-3-carboxamide functional group
This structural configuration enhances the compound's binding affinity to various biological targets compared to its analogs, making it a subject of interest in drug design and development.
The biological activity of this compound is largely driven by its mechanism of action, which involves:
- Target Binding : The compound binds to specific enzymes or receptors, inhibiting their activity. This interaction can modulate various biological pathways, particularly those involved in inflammation and cancer progression.
- Inhibition of Tumor Growth : Preliminary studies indicate that derivatives of similar pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Anticancer Activity
Recent research has demonstrated the potential anticancer activity of pyrazole derivatives. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 3.79 |
| Compound B | SF-268 (glioma) | 12.50 |
| Compound C | NCI-H460 (lung cancer) | 42.30 |
These compounds showed promising results in inhibiting cell growth, indicating that similar mechanisms may be at play for this compound .
Inflammation Modulation
The compound may also play a role in modulating inflammatory responses. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Pyrazole Derivatives : A review highlighted the potential of pyrazole compounds as anti-inflammatory and anticancer agents, supporting the hypothesis that this compound could exhibit similar properties .
- Cytotoxicity Testing : In vitro testing on various cancer cell lines revealed that compounds with similar structures demonstrated significant cytotoxicity, with IC50 values ranging from low micromolar to nanomolar concentrations, indicating strong potential for therapeutic applications .
Q & A
Basic: How can researchers optimize the synthetic route for 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of core heterocyclic fragments (e.g., pyrazine and isoxazole). Key steps include:
- Solvent Selection : Use polar aprotic solvents like DMF or dioxane to enhance reaction efficiency (e.g., 71% yield in dioxane/water systems) .
- Base Catalysis : Potassium carbonate (K₂CO₃) is effective for deprotonation and nucleophilic substitution reactions .
- Stepwise Functionalization : Introduce substituents (e.g., pyrazole rings) via coupling reactions under inert atmospheres to prevent oxidation .
- Yield Optimization : Apply statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches and identify critical variables (temperature, stoichiometry) .
Basic: What analytical techniques are recommended for characterizing this compound and verifying its purity?
Methodological Answer:
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm regiochemistry of substituents, particularly distinguishing pyrazole and pyrazine protons .
- Mass Spectrometry (ESI-MS) : Validate molecular weight and detect side products (e.g., incomplete substitutions) .
- Chromatography : Employ HPLC with UV detection or TLC (silica gel, ethyl acetate/hexane) for purity assessment. For complex mixtures, use preparative HPLC with C18 columns .
- Thermal Analysis : Melting point determination (e.g., 263–265°C for related pyrazole derivatives) provides preliminary purity validation .
Advanced: How can computational methods improve reaction design for derivatives of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing experimental iterations .
- Docking Studies : For biologically targeted derivatives, simulate interactions with enzymes (e.g., human DHFR) using AutoDock Vina. Prioritize compounds with binding scores < -8.0 kcal/mol (e.g., reference: doxorubicin scores -9.2 kcal/mol) .
- Machine Learning : Train models on existing reaction data (solvent, catalyst, yield) to predict optimal conditions for novel derivatives .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyrazine) to isolate contributing factors .
- Orthogonal Validation : Confirm activity via multiple assays (e.g., enzymatic inhibition + cell viability) and cross-reference with docking results .
Advanced: How can researchers address stability and degradation issues during storage?
Methodological Answer:
- Degradation Profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of carboxamide groups) .
- Storage Optimization : Store lyophilized samples at -20°C under argon to prevent oxidation. For solutions, use anhydrous DMSO with desiccants .
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to enhance shelf life .
Advanced: What experimental frameworks are used to evaluate reactivity in novel chemical environments?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress under varying temperatures (Arrhenius plots) to determine activation energy and rate-limiting steps .
- Competitive Reactivity Assays : Test selectivity in multi-component reactions (e.g., pyrazine vs. pyrazole alkylation) using in-situ IR or NMR .
- Solvent Screening : Compare reaction rates in ionic liquids vs. traditional solvents to identify polarity-dependent pathways .
Basic: How to design a robust biological evaluation pipeline for this compound?
Methodological Answer:
- In Vitro Screening : Prioritize enzyme inhibition assays (e.g., COX-2, DHFR) at 10 μM concentrations, with triplicate measurements .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., MCF-7) and normal fibroblasts to assess selectivity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
Advanced: What methodologies integrate this compound into drug discovery pipelines?
Methodological Answer:
- Fragment-Based Drug Design (FBDD) : Use the isoxazole core as a fragment for library synthesis, optimizing pharmacokinetics via logP adjustments .
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- In Vivo Validation : Conduct PK/PD studies in rodent models, focusing on AUC and Cmax parameters after oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
